1-[5-Bromo-2-(tert-butylsulfanyl)phenyl]ethan-1-one
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Overview
Description
1-[5-Bromo-2-(tert-butylsulfanyl)phenyl]ethan-1-one is an organic compound characterized by the presence of a bromine atom, a tert-butylsulfanyl group, and an ethanone moiety attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-Bromo-2-(tert-butylsulfanyl)phenyl]ethan-1-one typically involves the following steps:
Bromination: The starting material, 2-(tert-butylsulfanyl)phenyl ethanone, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-[5-Bromo-2-(tert-butylsulfanyl)phenyl]ethan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation: The tert-butylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), and bases (e.g., sodium hydroxide, potassium carbonate).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., dichloromethane, acetonitrile).
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ethanol, tetrahydrofuran).
Major Products:
Substitution: Products depend on the nucleophile used (e.g., amines yield amides, thiols yield thioethers).
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Scientific Research Applications
1-[5-Bromo-2-(tert-butylsulfanyl)phenyl]ethan-1-one has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s structural features make it a potential candidate for drug development, particularly in designing inhibitors or modulators of specific biological targets.
Material Science: It can be used in the development of novel materials with unique properties, such as polymers or nanomaterials.
Biological Studies: The compound may be used in studies to understand its interactions with biological macromolecules and its potential effects on cellular processes.
Mechanism of Action
The mechanism of action of 1-[5-Bromo-2-(tert-butylsulfanyl)phenyl]ethan-1-one depends on its specific application. In medicinal chemistry, for example, the compound may interact with enzymes or receptors, modulating their activity. The bromine atom and tert-butylsulfanyl group can influence the compound’s binding affinity and specificity towards its molecular targets. The carbonyl group may also participate in hydrogen bonding or other interactions with biological molecules, contributing to the compound’s overall activity.
Comparison with Similar Compounds
1-[2-(tert-butylsulfanyl)phenyl]ethan-1-one: Lacks the bromine atom, which may result in different reactivity and applications.
1-bromo-4-(tert-butylsulfanyl)benzene: Contains a bromine atom and tert-butylsulfanyl group but lacks the ethanone moiety.
4’-tert-Butylacetophenone: Contains a tert-butyl group and ethanone moiety but lacks the bromine and sulfanyl groups.
Uniqueness: 1-[5-Bromo-2-(tert-butylsulfanyl)phenyl]ethan-1-one is unique due to the combination of its bromine atom, tert-butylsulfanyl group, and ethanone moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and medicinal chemistry.
Properties
CAS No. |
1553148-43-8 |
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Molecular Formula |
C12H15BrOS |
Molecular Weight |
287.22 g/mol |
IUPAC Name |
1-(5-bromo-2-tert-butylsulfanylphenyl)ethanone |
InChI |
InChI=1S/C12H15BrOS/c1-8(14)10-7-9(13)5-6-11(10)15-12(2,3)4/h5-7H,1-4H3 |
InChI Key |
FXWHBGZRGXOMSM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)Br)SC(C)(C)C |
Origin of Product |
United States |
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